![molecular formula C20H10O2 B110913 Benzo[a]pyrene-7,10-dione CAS No. 71241-25-3](/img/structure/B110913.png)
Benzo[a]pyrene-7,10-dione
Descripción general
Descripción
Benzo[a]pyrene-7,8-dione (BPQ) is a metabolite of the widespread carcinogen benzo[a]pyrene . It is one kind of carcinogenic polycyclic aromatic hydrocarbon (PAH) metabolites . It forms covalently bonded adducts with DNA, and the major adduct formed is a deoxyguanosine adduct .
Synthesis Analysis
The synthesis of substituted pyrenes, which include benzo[a]pyrene, has been explored through indirect methods . Optically pure samples of (+)- and (–)-benzo [a]pyrene 7,8-oxide have been synthesized from the separated diastereoisomers of trans -8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo [a]pyrene .Molecular Structure Analysis
The stereochemical characteristics and structural properties of BPQ-DNA adducts have been investigated using molecular modeling and a molecular dynamics (MD) simulation technique .Chemical Reactions Analysis
BPQ has been found to react with DNA to form multiple adducts . The reactivity of BPQ is heightened in the presence of protein or circular DNA .Physical And Chemical Properties Analysis
Benzo[a]pyrene (BaP) is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings found in coal tar with the formula C20H12 . It is formed during the incomplete combustion of organic matter at temperatures between 300 and 600°C .Aplicaciones Científicas De Investigación
Metabolic Analysis and Mechanism of Inhibitor Action :
- High-pressure liquid chromatography has been utilized to separate Benzo[a]pyrene metabolites, including Benzo[a]pyrene-7,10-dione, providing insights into metabolic pathways and the mechanism of action of inhibitors like 7,8-Benzoflavone on microsomal Benzo[a]pyrene metabolism (Selkirk et al., 1974).
Detoxication in Lung Cells :
- Studies have shown that SULT1A1, a sulfotransferase in lung cells, plays a significant role in the detoxication of Benzo[a]pyrene-7,8-dione, potentially impacting lung cancer susceptibility (Zhang et al., 2012).
Environmental Presence and Measurement :
- Benzo[a]pyrene diones, including Benzo[a]pyrene-7,10-dione, have been identified in air particulate matter, indicating their presence and distribution in the environment. Their concentrations have been measured using techniques like liquid chromatography-mass spectrometry (Koeber et al., 1999).
Oxidative DNA Damage :
- Research has explored the oxidative DNA damage caused by Benzo[a]pyrene-7,8-dione, highlighting its potential role in carcinogenicity through mechanisms like double base lesions (Ohnishi & Kawanishi, 2002).
Mutagenesis and Carcinogenic Pathways :
- Studies on the mutagenic effects of Benzo[a]pyrene derivatives, including Benzo[a]pyrene-7,10-dione, have provided insights into different enzymatic pathways of metabolic activation and their relative mutagenicity (Sen et al., 2012).
Atmospheric Degradation and Toxicity :
- Investigations into the atmospheric degradation of polycyclic aromatic hydrocarbons (PAHs) like Benzo[a]pyrene have identified Benzo[a]pyrene-7,10-dione as a significant product, contributing to the understanding of the environmental impact and potential risks of PAHs (Dang et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzo[a]pyrene-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-16-8-9-17(22)20-14-7-6-12-3-1-2-11-4-5-13(10-15(16)20)19(14)18(11)12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQYVPBQBAJGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C=CC5=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221417 | |
| Record name | Benzo(a)pyrene-7,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[a]pyrene-7,10-dione | |
CAS RN |
71241-25-3 | |
| Record name | Benzo(a)pyrene-7,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071241253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-7,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



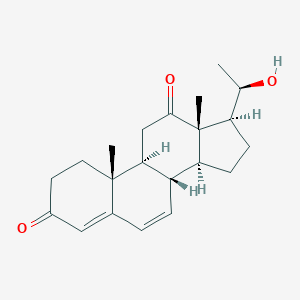
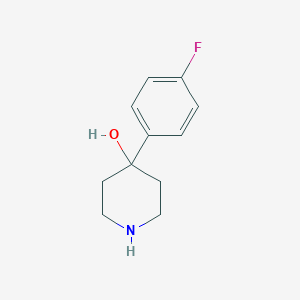
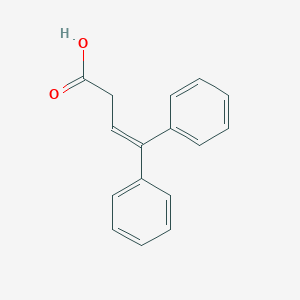
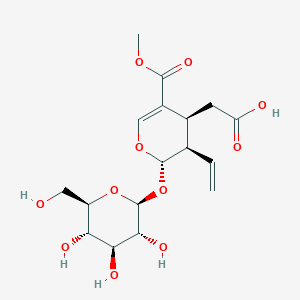
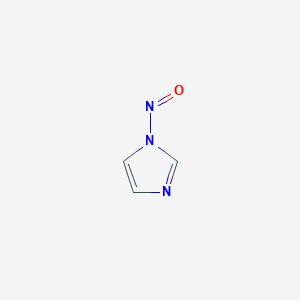
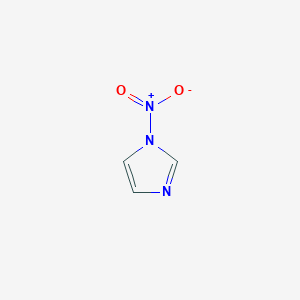
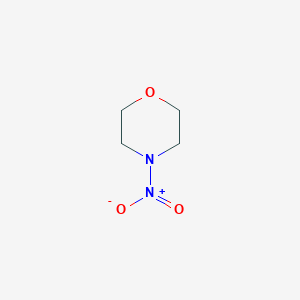
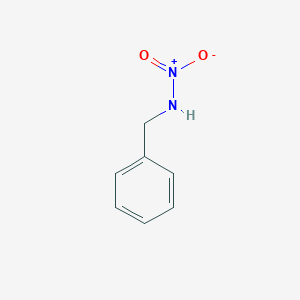
![N-[(2-Chlorophenyl)methyl]propan-2-amine](/img/structure/B110877.png)
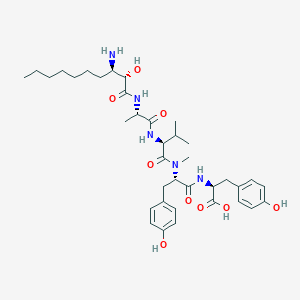

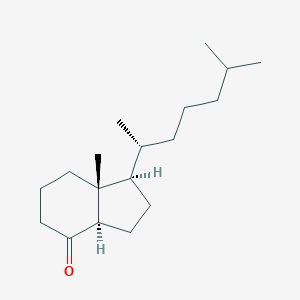
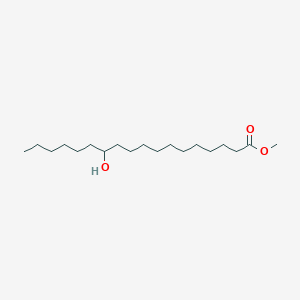
![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)